molecular formula C16H21N3O3 B3049141 Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate CAS No. 195390-64-8

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate

Cat. No. B3049141
CAS RN: 195390-64-8
M. Wt: 303.36
InChI Key: ZPGDOCBJOLCROG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21N3O3 . It has a molecular weight of 303.35600 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate has been confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another derivative is L-shaped with the molecule being twisted at the C10 atom .

Future Directions

The future directions for Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate could involve further exploration of its potential biological activities. Given the diverse biological activities of compounds containing piperazine rings , there may be potential for Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-10-8-18(9-11-19)14-17-12-6-4-5-7-13(12)21-14/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDOCBJOLCROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653885
Record name tert-Butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate

CAS RN

195390-64-8
Record name tert-Butyl 4-(1,3-benzoxazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 52.5 mmol 2-chlorobenzoxazol, 53.6 mmol piperazine-1-carboxylic acid tert-butyl ester and 63 mmol of potassium carbonate in 60 ml of acetonitrile was refluxed for 16 hours. The reaction mixture was concentrated, diluted with water and extracted with ethyl acetate. The organic phase was dried and concentrated to yield the title compounds as a slightly orange solid. MS (m/e): 304.2 (M+H+)
Quantity
52.5 mmol
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53.6 mmol
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63 mmol
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60 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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